Direct Head-to-Head Comparison: Ido1-IN-23 (Compound 41) vs. Compound 30 from the Same Discovery Series
In a single study evaluating a series of imidazo[2,1-b]thiazole derivatives, Ido1-IN-23 (compound 41) demonstrated an IC50 of 13 µM against human IDO1, representing a 1.77-fold improvement in potency over compound 30 (IC50 = 23 µM) under identical assay conditions [1]. Both compounds were non-toxic to HEK293 cells at 100 µM, indicating that the potency gain is not accompanied by increased cytotoxicity within the tested range [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 µM |
| Comparator Or Baseline | Compound 30: 23 µM |
| Quantified Difference | 1.77-fold more potent (IC50 ratio: 23/13 = 1.77) |
| Conditions | Cell-free human IDO1 enzymatic assay |
Why This Matters
This intra-series comparison establishes that Ido1-IN-23 is the more potent of the two hits identified in the study, guiding researchers to the optimal tool compound from this specific chemical series.
- [1] Singh R, Kumar R, Roy A, Behera PM, Salunke DB. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorg Med Chem Lett. 2023 Oct 20;96:129532. View Source
